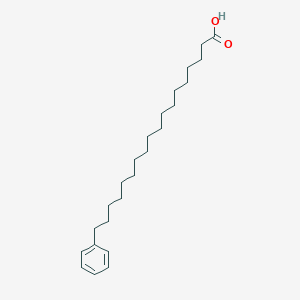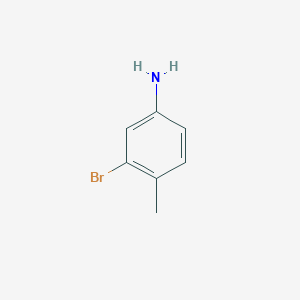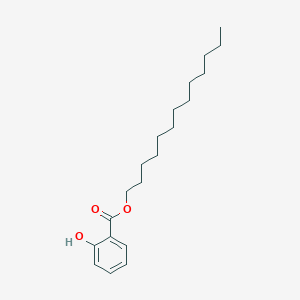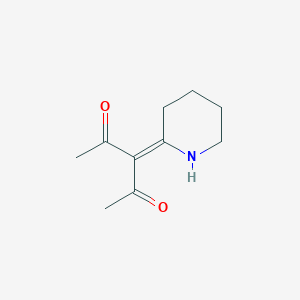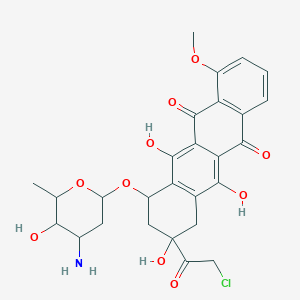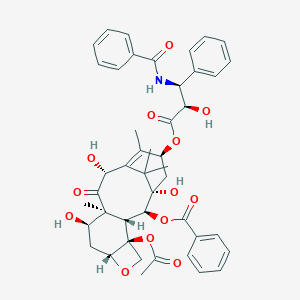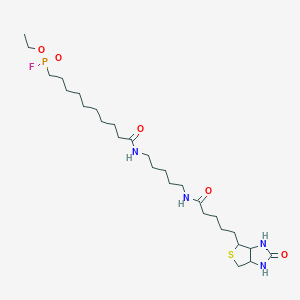
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C16H23NO5S . It has a molecular weight of 341.43 and is used as a stabilizing agent, a coupling reagent, and a precursor compound for the synthesis of various pharmaceutical active ingredients.
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate” is1S/C16H23NO5S/c1-12-5-7-14 (8-6-12)23 (19,20)22-13-9-10-17 (11-13)15 (18)21-16 (2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 461.9±38.0 °C at 760 mmHg, and a flash point of 233.2±26.8 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Proteomics Research
1-Boc-3-tosyloxypyrrolidine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to synthesize peptides, which are then used in various proteomics applications.
Antibacterial Evaluation
In the synthesis and antibacterial evaluation of a novel series of rifabutin-like spirorifamycins, 1-Boc-3-pyrrolidinone is used . This indicates its potential use in the development of new antibiotics.
Development of Biologically Active Natural Products
3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products . These products include those isolated from plants, bacteria, and fungi .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
Tert-Butyl 3-(Tosyloxy)pyrrolidine-1-carboxylate, also known as 1-Boc-3-tosyloxypyrrolidine, is a synthetic organic molecule . It is primarily used as a building block in peptide synthesis. The compound’s primary targets are the molecules that it reacts with during synthesis, which can vary depending on the specific reaction conditions and the desired end product.
Mode of Action
The compound contains a pyrrolidine ring functionalized with a tert-butyl protecting group, a tosyloxy leaving group, and a carboxylate ester group. Its key reaction is nucleophilic substitution at the tosyloxy group. When a nucleophile, such as a primary or secondary amine, reacts with the compound, it initiates the formation of an amide bond at the position previously occupied by the tosyloxy group. This reaction allows the introduction of various functionalities onto the pyrrolidine ring depending on the chosen nucleophile.
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have biological activity.
Pharmacokinetics
The compound has high gastrointestinal absorption .
Result of Action
The result of the compound’s action is the formation of a new compound with a pyrrolidine moiety and an amide bond. The specific molecular and cellular effects of this action depend on the nature of the nucleophile used in the reaction and the resulting compound.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For example, in a highly acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the compound’s stability . In a neutral or slightly acidic environment (pH 4-6), the compound can exist relatively stably .
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACHFODPQVXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544547 | |
| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103057-45-0 | |
| Record name | 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103057-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


